Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One
Description
Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One is a bicyclic heterocyclic compound featuring a pyrrolidin-2-one moiety fused to an octahydro-pyrano[3,2-c]pyridine scaffold. The stereochemical designation (4As,8R,8As) indicates its specific three-dimensional configuration, which is critical for its biological activity and interaction with molecular targets.
Propriétés
IUPAC Name |
1-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11-4-1-5-14(11)10-8-13-7-9-3-2-6-16-12(9)10/h9-10,12-13H,1-8H2/t9-,10+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQCTVLLBZHAET-UMNHJUIQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C2OC1)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]([C@H]2OC1)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One typically involves multi-step organic synthesis. One common approach is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific oxidants and additives to achieve the desired selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Potential reduction of functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and pigments .
Applications De Recherche Scientifique
Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One has diverse applications in scientific research:
Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of fine chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One involves its interaction with specific molecular targets. For instance, derivatives of pyrrolidin-2-one have been shown to inhibit enzymes like prolyl-tRNA synthetase, which is crucial for protein synthesis in certain pathogens . This inhibition disrupts the normal function of the enzyme, leading to the therapeutic effects observed in various studies.
Comparaison Avec Des Composés Similaires
Octahydro-2H-Pyrano[3,2-C]Pyridine Hydrochloride
This compound (CAS 1363404-73-2, C₈H₁₆ClNO) shares the octahydro-pyrano[3,2-c]pyridine core with the target compound but lacks the pyrrolidin-2-one substituent. Key differences include:
| Property | Octahydro-2H-Pyrano[3,2-C]Pyridine Hydrochloride | Rel-1-...Pyrrolidin-2-One |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO | ~C₁₂H₂₀N₂O₂ (estimated) |
| Molar Mass (g/mol) | 177.67 | ~224 (estimated) |
| Functional Groups | Secondary amine, pyran ring | Pyrrolidinone, pyran ring |
| Storage Conditions | Room temperature, dry, sealed | Likely similar |
Its stability under ambient conditions suggests practical advantages in handling .
KA-A Derivatives (Compounds 10, 11, 12)
These derivatives, such as compound 11 (1S,4aS,8aS*-heptadecanoic acid derivative), exhibit strong growth inhibitory effects on HL-60 leukemia cells (50 μM concentration) and inhibit mammalian DNA polymerases α and β . Although structurally distinct (long-chain fatty acid vs.
| Compound | Structure | IC₅₀ (HL-60 Cells) | Key Target |
|---|---|---|---|
| 11 | Heptadecanoic acid derivative | ~50 μM | DNA polymerases α/β |
| Target | Pyrrolidinone-pyran fusion | Not reported | Hypothesized similar |
The target compound’s pyrrolidinone group may enhance binding affinity to enzyme active sites compared to KA-A derivatives, though empirical validation is needed.
Comparison with Functional Analogs from Diverse Classes
Benzisoxazole-Piperidine Derivatives
lists compounds like 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1). These molecules, often used in antipsychotic therapies, share a focus on heterocyclic frameworks but differ markedly in biological targets. Unlike the target compound, benzisoxazole derivatives typically modulate dopamine or serotonin receptors, underscoring structural versatility in drug design .
Research Implications and Gaps
- Mechanistic Studies : The target compound’s hypothesized enzyme inhibition (based on KA-A analogs) warrants in vitro assays against DNA polymerases or kinases.
- Synthetic Feasibility: The stability of Octahydro-2H-Pyrano[3,2-C]Pyridine Hydrochloride suggests viable routes for derivatization to produce the target compound.
- Therapeutic Potential: Structural parallels to bioactive heterocycles (e.g., benzisoxazoles) imply broad applicability, but target validation is critical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
